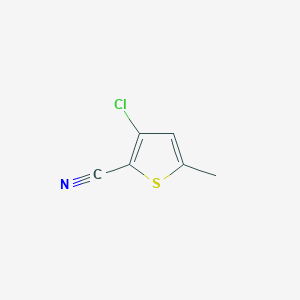

3-Chloro-5-methylthiophene-2-carbonitrile

Beschreibung

Thiophene carbonitriles are heterocyclic compounds featuring a thiophene ring substituted with a nitrile group. These compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and reactivity. This article compares these analogs based on molecular structure, physicochemical data, synthesis routes, and industrial relevance.

Eigenschaften

Molekularformel |

C6H4ClNS |

|---|---|

Molekulargewicht |

157.62 g/mol |

IUPAC-Name |

3-chloro-5-methylthiophene-2-carbonitrile |

InChI |

InChI=1S/C6H4ClNS/c1-4-2-5(7)6(3-8)9-4/h2H,1H3 |

InChI-Schlüssel |

LOAVTXAAHIZNJL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(S1)C#N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methylthiophene-2-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Another method includes the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of 3-Chloro-5-methylthiophene-2-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. For example, the use of transition metal catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in chlorobenzene has been reported for the synthesis of thiophene derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-methylthiophene-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.

Oxidation and Reduction: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated thiophene derivatives, while oxidation can produce sulfoxides and sulfones .

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-methylthiophene-2-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Chloro-5-methylthiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the chlorine, methyl, and nitrile groups can influence its binding affinity and selectivity towards these targets . The pathways involved in its mechanism of action can vary, but they often include modulation of biochemical processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis of Structural Analogues

Substituent Effects on Physicochemical Properties

Substituents on the thiophene ring significantly influence molecular weight, lipophilicity, and reactivity:

Key Observations:

- Chloro substituents (e.g., in ) enhance lipophilicity and electronic withdrawal, favoring applications in agrochemicals .

- Methyl groups (e.g., ) increase steric bulk but improve thermal stability .

- Nitro groups () elevate melting points (259.28°C) and electrophilicity, making them reactive intermediates in pharmaceuticals .

Pharmaceutical Relevance

- 5-Methyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile is identified as an impurity in Olanzapine synthesis, highlighting its role in API manufacturing .

- 3-Amino-5-ethylthiophene-2-carbonitrile requires stringent safety protocols due to inhalation and dermal hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.